4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine
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Description
“4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C22H16ClN3O . It is also known as "4-Chlorobenzyl 2-[2-(2-Pyridinyl)-4-Pyrimidinyl]Phenyl Ether" .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H16ClN3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a phenyl ring and a pyridinyl group, and the phenyl ring is further substituted with a chlorobenzyl group via an ether linkage .Scientific Research Applications
Nonlinear Optical (NLO) Applications
The structural and electronic properties of thiopyrimidine derivatives, including those related to 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine, have been extensively studied for their potential in nonlinear optics (NLO). These compounds exhibit significant NLO properties due to their structural parameters, which are essential for optoelectronic applications. For instance, a study by Hussain et al. (2020) utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze the NLO characteristics of phenyl pyrimidine derivatives, highlighting their potential for high-tech applications in the NLO and optoelectronics fields (Hussain et al., 2020).
Synthetic Chemistry and Medicinal Chemistry Applications
The reactivity of pyrimidine derivatives, including the stannylation reaction and cross-couplings, has been a subject of investigation, with significant implications for synthetic and medicinal chemistry. These reactions facilitate the formation of new carbon-carbon bonds, expanding the utility of pyrimidine derivatives in synthesizing complex molecules. Majeed et al. (1989) discussed the versatility of pyrimidine derivatives in forming new bonds via Pd(II)-catalyzed cross-couplings, underscoring their importance in synthetic chemistry (Majeed et al., 1989).
Antifungal and Antiviral Activities
Derivatives of this compound have also been explored for their biological activities, including antifungal and antiviral potentials. For example, Konno et al. (1989) synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their antifungal activities, demonstrating their potential in addressing fungal infections (Konno et al., 1989).
Furthermore, compounds related to this compound have been investigated for their antiviral activities. The study of cationic antiprotozoal drugs and their trypanocidal activity by Sundberg et al. (1990) is an example of the therapeutic applications of these derivatives in treating parasitic infections (Sundberg et al., 1990).
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-10-8-16(9-11-17)15-27-21-7-2-1-5-18(21)19-12-14-25-22(26-19)20-6-3-4-13-24-20/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSTIIUGKBUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)C3=CC=CC=N3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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